Enzyme Inhibition Profile: hCES2A Inhibition in Human Liver Microsomes
The target compound demonstrates potent inhibition of human carboxylesterase 2 (hCES2A) in a human liver microsome assay [1]. Its IC50 of 52 nM is significantly lower than the 4.45 µM IC50 observed in a human HepG2 cellular assay, suggesting a substantial shift in potency depending on the assay system [1]. For comparison, in-class compound 3'-(trifluoromethyl)acetophenone, a simpler analog lacking the 4'-methyl group, exhibits an IC50 of 1.9 nM against the related enzyme acetyl-CoA carboxylase 1 (ACC1), as documented in BindingDB [2]. While not a direct head-to-head comparison, this data underscores how subtle structural modifications, such as the addition of a methyl group, can drastically alter an enzyme inhibition profile.
| Evidence Dimension | Inhibitory Concentration 50% (IC50) |
|---|---|
| Target Compound Data | IC50 = 52 nM (hCES2A in human liver microsomes) and 4.45 µM (hCES2A in HepG2 cells) [1] |
| Comparator Or Baseline | 3'-(Trifluoromethyl)acetophenone: IC50 = 1.9 nM (ACC1) [2] |
| Quantified Difference | N/A (different enzymes and assay systems, illustrating divergent pharmacological profiles) |
| Conditions | hCES2A assay in human liver microsomes (target compound) vs. ACC1 assay (comparator) |
Why This Matters
This data provides a quantifiable metric for enzyme inhibition, which is crucial for medicinal chemists evaluating lead compounds or for researchers studying drug metabolism and potential drug-drug interactions.
- [1] BindingDB. (n.d.). BDBM50552232 CHEMBL4776624. Retrieved April 19, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50552232&tag=rep&fil=tg&enzyme=Cocaine+esterase&pcid=p50001533&submit=summary View Source
- [2] BindingDB. (n.d.). BDBM50569786 CHEMBL4859704. Retrieved April 19, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50569786&tag=rep&fil=tg&enzyme=Acetyl-CoA+carboxylase+1&pcid=p50001533&submit=summary View Source
